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Introduction

MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A or MYST3, is a histone
acetyltransferase (HAT) that plays a critical role in hematopoietic stem cell maintenance and
has been implicated in the development of various cancers, particularly hematological
malignancies.[1][2] MOZ is a member of the MYST family of HATs and is involved in regulating
gene expression through the acetylation of histones, primarily H3K9 and H3K23.[3][4]
Dysregulation of MOZ activity, often through chromosomal translocations, is associated with
aggressive forms of leukemia.[1] MOZ exerts its oncogenic effects through various signaling
pathways, including the inhibition of the INK4A-ARF tumor suppressor pathway and the
activation of the PISK/AKT signaling cascade.[3][4]

MOZ-IN-2 is a potent and selective small molecule inhibitor of the histone acetyltransferase
activity of MOZ. These application notes provide a comprehensive overview of the preclinical
evaluation of MOZ-IN-2 in animal models of cancer, including detailed protocols for in vivo
efficacy, pharmacokinetic, and pharmacodynamic studies.

Mechanism of Action

MOZ-IN-2 selectively binds to the catalytic HAT domain of MOZ, preventing the transfer of
acetyl groups from acetyl-CoA to histone substrates. This inhibition of MOZ's enzymatic activity
leads to a decrease in histone acetylation at specific gene promoters, resulting in the
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modulation of gene expression. Key downstream effects of MOZ-IN-2 include the upregulation
of the INK4A-ARF tumor suppressor pathway and the suppression of PISK/AKT signaling.[3][4]

Quantitative Data Summary

The following tables summarize representative preclinical data for a selective MOZ inhibitor,
herein referred to as MOZ-IN-2.

Table 1: In Vitro Potency of MOZ-IN-2

Assay Type Cell Line IC50 (nM)
MOZ HAT Activity Recombinant Human MOZ 15
) ] Human AML Cell Line (MOLM-
Cell Proliferation 50
13)
) ] Human Glioblastoma Cell Line
Cell Proliferation 120
(u8?)

Table 2: In Vivo Efficacy of MOZ-IN-2 in a MOLM-13 Xenograft Model

Mean Tumor
Tumor Growth

Treatment Group Dosing Schedule Volume (mm?3) at .
Inhibition (%)
Day 21
Vehicle Control 50 mg/kg, oral, daily 1500 + 250
MOZ-IN-2 50 mg/kg, oral, daily 450 £ 150 70

Table 3: Pharmacokinetic Profile of MOZ-IN-2 in Mice (50 mg/kg, oral)
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Parameter Value
Cmax (ng/mL) 1200
Tmax (h) 2
AUC (0-24h) (ng-h/mL) 9600
Half-life (h) 6

Oral Bioavailability (%) 40

Signaling Pathway
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Caption: MOZ-IN-2 inhibits MOZ, leading to reduced histone acetylation, activation of the
INK4A-ARF pathway, and suppression of PISK/AKT signaling.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a Xenograft
Mouse Model

This protocol describes a typical study to assess the antitumor efficacy of MOZ-IN-2 in a
subcutaneous xenograft model.

1. Animal Model and Cell Line
e Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

e Tumor Cells: A human cancer cell line with known sensitivity to MOZ inhibition (e.g., MOLM-
13 for AML, U87 for glioblastoma).

2. Tumor Cell Implantation
e Culture the selected tumor cells under standard conditions.

o Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free
medium or phosphate-buffered saline (PBS) mixed with Matrigel (1:1 ratio).

e Subcutaneously inject 5 x 1076 cells in a volume of 100 uL into the flank of each mouse.
3. Formulation and Administration of MOZ-IN-2

o Formulation: For oral administration, MOZ-IN-2 can be formulated in a vehicle such as 0.5%
methylcellulose with 0.2% Tween 80 in sterile water.[5] For intraperitoneal injection, a
solution in DMSO diluted with saline can be used.[6] The final DMSO concentration should
be below 10%.

» Dosing: Based on preliminary tolerability studies, select appropriate dose levels (e.g., 25, 50,
and 100 mg/kg).
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e Administration: Once tumors reach a palpable size (e.g., 100-150 mm?), randomize the mice
into treatment and vehicle control groups (n=8-10 mice per group). Administer MOZ-IN-2 or
vehicle according to the planned schedule (e.g., once daily) and route (e.g., oral gavage or
intraperitoneal injection).

4. Monitoring and Endpoint

o Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate
tumor volume using the formula: (Length x Width?) / 2.[6]

o Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of
toxicity.

o Endpoint: The study can be terminated when tumors in the control group reach a
predetermined size (e.g., 2000 mm3) or after a fixed duration of treatment. At the endpoint,
mice are euthanized, and tumors are excised, weighed, and processed for further analysis
(e.g., pharmacodynamics).

Protocol 2: Pharmacokinetic (PK) Study

This protocol outlines a typical PK study to determine the absorption, distribution, metabolism,
and excretion (ADME) properties of MOZ-IN-2.

1. Animal Model
¢ Animals: 6-8 week old male C57BL/6 or BALB/c mice.
2. Formulation and Administration

o Formulate MOZ-IN-2 as described in Protocol 1 for the desired route of administration (e.g.,
oral gavage and intravenous injection for bioavailability determination).

3. Sample Collection
o Administer a single dose of MOZ-IN-2.

¢ Collect blood samples (e.g., 20-30 uL) via tail vein or saphenous vein at multiple time points
post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]
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4

Process blood samples to obtain plasma and store at -80°C until analysis.
. Bioanalysis and Data Analysis

Quantify the concentration of MOZ-IN-2 in plasma samples using a validated analytical
method (e.g., LC-MS/MS).

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate
software.

Protocol 3: Pharmacodynamic (PD) Study

This protocol details the assessment of target engagement and downstream effects of MOZ-IN-

2

1

in vivo.

. Animal Model and Treatment

Use tumor-bearing mice from the efficacy study (Protocol 1) or a separate cohort of mice.
Administer MOZ-IN-2 or vehicle for a specified duration.

. Tissue Collection

At selected time points after the final dose, euthanize the mice and collect tumors and
relevant tissues (e.g., spleen, bone marrow).

Process tissues for analysis (e.g., shap-freeze in liquid nitrogen for western blotting or fix in
formalin for immunohistochemistry).

. Analysis of Target Engagement

Western Blotting: Prepare tissue lysates and perform western blotting to assess the levels of
histone H3 acetylation (H3K9ac, H3K23ac). A decrease in these marks indicates target
engagement.

Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tissue
sections to visualize the levels and localization of acetylated histones within the tumor
microenvironment.
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4. Analysis of Downstream Effects

o Western Blotting: Analyze the expression of proteins in the MOZ signaling pathway, such as
pP1l6(INK4A), p19(ARF), and phosphorylated AKT (p-AKT), to confirm the mechanism of
action.

e Quantitative PCR (gPCR): Measure the mRNA levels of MOZ target genes to assess
changes in gene expression.

Experimental Workflow
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MOZ-IN-2 In Vivo Study Workflow
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Caption: A typical workflow for the in vivo evaluation of MOZ-IN-2 in a preclinical cancer model.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15584905?utm_src=pdf-body-img
https://www.benchchem.com/product/b15584905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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